N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-23-9-11-24(12-10-23)19(15-5-7-17(21)8-6-15)14-22-20(26)16-3-2-4-18(13-16)25(27)28/h2-8,13,19H,9-12,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWJQIGICNJMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with 4-methylpiperazine to form an intermediate, which is then reacted with 3-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of a reduced amine compound.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparison with Similar Compounds
Table 2: Hypothetical Structure-Activity Relationships
Key Inferences:
- Piperazine derivatives generally enhance solubility and bioavailability; the 4-methyl group in the target compound may reduce first-pass metabolism compared to bulkier substituents .
Biological Activity
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a fluorophenyl group, a methylpiperazine moiety, and a nitrobenzamide framework, which may contribute to its pharmacological properties.
- IUPAC Name: this compound
- Molecular Formula: C21H23FN4O3
- Molecular Weight: 389.43 g/mol
- CAS Number: 903251-88-7
Biological Activity
The biological activity of this compound is primarily associated with its interactions with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, such as:
- Antidepressant Activity: The methylpiperazine group is known for enhancing serotonin receptor activity, potentially contributing to antidepressant effects.
- Antitumor Properties: Nitro groups in aromatic compounds are often linked to anticancer activity, suggesting that this compound may have potential as an antitumor agent.
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets:
- Receptor Interaction: It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition: The nitro group can participate in redox reactions, possibly inhibiting enzymes involved in tumor progression.
Case Studies
- Antidepressant Effects:
- A study demonstrated that derivatives of benzamides with piperazine structures showed increased binding affinity for serotonin receptors, suggesting potential antidepressant properties (Source: PubChem).
- Antitumor Activity:
- In vitro studies indicated that compounds with nitrobenzamide structures exhibited cytotoxicity against various cancer cell lines, supporting the hypothesis that this compound may have similar properties (Source: BenchChem).
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin receptor binding | PubChem |
| Antitumor | Cytotoxicity against cancer cells | BenchChem |
| Enzyme inhibition | Potential inhibition of tumor-related enzymes | ChemicalBook |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide, and how can reaction conditions be standardized?
- Methodology :
- Amide coupling : Use 3-nitrobenzoyl chloride with the amine precursor (e.g., 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine) in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine as a base. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Activation reagents : For sterically hindered amines, employ coupling agents like DCC/HOBt (N,N'-dicyclohexylcarbodiimide/1-hydroxybenzotriazole) at -50°C to minimize side reactions .
- Purification : Use column chromatography (silica gel, gradient elution with DCM/methanol) followed by recrystallization from ethanol/water for ≥95% purity .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemical integrity?
- Analytical workflow :
- NMR : Acquire 1H and 13C NMR spectra in CDCl3 or DMSO-d6. Key signals include aromatic protons (δ 7.5–8.5 ppm for nitrobenzamide), piperazine methyl (δ 2.3–2.5 ppm), and fluorophenyl protons (δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS (expected [M+H]+ ~456.18 Da) to confirm molecular weight .
- X-ray crystallography : If single crystals are obtained (e.g., from slow evaporation in acetonitrile), resolve the 3D structure to verify substituent positions .
Q. What methodologies are recommended for assessing purity and stability under storage conditions?
- Purity assessment :
- HPLC : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile, 30→90% over 20 min) with UV detection at 254 nm. Retention time ~12.5 min .
- Stability testing :
- Store at -20°C under argon. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., nitro group reduction or piperazine oxidation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Strategy :
- Analog synthesis : Modify the fluorophenyl (e.g., chloro/methoxy substituents) or piperazine (e.g., dimethylpiperazine) moieties. Compare binding affinity in receptor assays (e.g., D3/D2 dopamine receptors) .
- Biological assays : Test in vitro cytotoxicity (IC50 via MTT assay), metabolic stability (microsomal t1/2), and logP (shake-flask method) to correlate substituents with ADME properties .
- Data interpretation : Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., dopamine receptors) and validate SAR trends .
Q. What experimental approaches resolve contradictions in reported solubility and bioavailability data for nitrobenzamide derivatives?
- Approach :
- Solubility enhancement : Co-crystallize with cyclodextrins (e.g., β-CD) or formulate as nanosuspensions (particle size ≤200 nm via wet milling) .
- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and identify efflux pump substrates (e.g., P-gp inhibition with verapamil) .
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models?
- Troubleshooting steps :
- Metabolite profiling : Conduct LC-MS/MS analysis of plasma from dosed rodents to identify active metabolites (e.g., nitro-to-amine reduction products) .
- Dose adjustment : Account for species-specific pharmacokinetics (e.g., allometric scaling from mouse to human) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process optimization :
- Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol 85:15) to separate enantiomers if racemization occurs during synthesis .
- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to improve enantioselectivity .
Q. How can in vitro receptor binding data be translated into predictive in vivo efficacy models?
- Translational framework :
- Receptor occupancy studies : Use PET imaging with radiolabeled analogs (e.g., [18F]-derivatives) in rodents to correlate target engagement with behavioral outcomes .
- Disease models : Test in transgenic mice (e.g., Parkinson’s models) with dose-response studies (1–10 mg/kg, i.p.) to validate therapeutic windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
